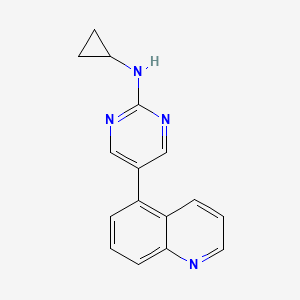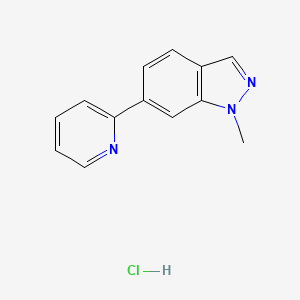![molecular formula C19H25N7 B6457844 4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine CAS No. 2549022-15-1](/img/structure/B6457844.png)
4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of pyrazolo[1,5-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[1,5-a]pyrimidines would depend on the specific substituents attached to the ring structure .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, and solubility can be determined experimentally. Some related compounds, such as 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol, have a melting point of 251 - 253 degrees Celsius .科学的研究の応用
Antitumor Activity
PP derivatives exhibit promising anticancer potential. Researchers have synthesized and functionalized these compounds to enhance their bioactivity. The rigid, planar structure of PP makes it an excellent scaffold for designing selective protein inhibitors and novel anticancer agents .
Enzymatic Inhibition
PP compounds have been investigated for their enzymatic inhibitory activity. By modifying different positions on the pyrazolo[1,5-a]pyrimidine core, researchers aim to develop efficient enzyme inhibitors. These inhibitors could play a crucial role in drug design and therapeutic interventions .
Photophysical Properties
The photophysical properties of PP derivatives make them intriguing for material science applications. Their absorption and emission characteristics have implications for optoelectronic devices, sensors, and imaging agents. Researchers continue to explore these properties to unlock new functionalities .
Combinatorial Library Design
The synthetic versatility of PP allows for structural modifications throughout its periphery. This flexibility makes it an ideal scaffold for creating diverse combinatorial libraries. Researchers can tailor PP derivatives for specific biological targets or material applications .
Psychopharmacological Potential
While still an emerging area of study, PP compounds have shown promise in psychopharmacology. Their unique structure and potential interactions with neural receptors make them interesting candidates for developing novel drugs targeting mental health disorders .
Selective Protein Inhibition
PP derivatives have been explored as selective inhibitors of specific proteins. By fine-tuning the substituents on the pyrazolo[1,5-a]pyrimidine scaffold, researchers aim to modulate protein function. These compounds could serve as valuable tools in understanding cellular processes and disease pathways .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,5-dimethyl-7-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7/c1-12-11-18(26-17(20-12)10-13(2)23-26)24-6-8-25(9-7-24)19-14(3)15(4)21-16(5)22-19/h10-11H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUESFGLRJFVRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NC(=NC(=C4C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457763.png)

![2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457781.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457789.png)
![4-(difluoromethyl)-2-methyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457801.png)
![2,4,5-trimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457808.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-7-methyl-7H-purine](/img/structure/B6457816.png)
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
![4-(difluoromethyl)-2-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457827.png)

![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate](/img/structure/B6457864.png)